1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine is a complex organic compound featuring a unique structure that combines a cyclopropyl group, a pyrazolo[1,5-a]pyrazine core, and a phenylethyl-substituted piperazine moiety
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrazin scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis . The compound likely interacts with the active site of CDK2, inhibiting its activity and leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This leads to cell cycle arrest and can induce apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This can result in the inhibition of cell growth, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in regulating cytoskeletal dynamics, cell motility, and survival . The interaction between this compound and PAK4 results in the inhibition of the kinase’s activity, which can lead to alterations in cellular processes such as cell migration and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PAK4 by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can modulate the activity of other signaling pathways, such as the Rho family GTPases, which are involved in cytoskeletal organization and cell motility .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of PAK4, leading to the inhibition of its kinase activity . The binding interaction is facilitated by the unique structural features of the compound, including the cyclopropyl and pyrazolo[1,5-a]pyrazine moieties, which provide a high affinity for the kinase’s active site . This inhibition results in downstream effects on gene expression and cellular functions, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of PAK4 activity and persistent alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits a threshold effect, where minimal changes in cellular function are observed . At higher doses, significant inhibition of PAK4 activity and pronounced effects on cell proliferation and apoptosis are noted . Additionally, high doses of this compound can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on PAK4 . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific subcellular compartments or organelles . These localization dynamics are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine typically involves multiple steps:
-
Formation of the Pyrazolo[1,5-a]pyrazine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted hydrazine and a suitable diketone, the pyrazolo[1,5-a]pyrazine ring can be formed via a condensation reaction.
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene intermediates.
-
Attachment of the Piperazine Moiety: : The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.
-
Phenylethyl Substitution: : The final step involves the alkylation of the piperazine nitrogen with a phenylethyl halide, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups
Scientific Research Applications
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methylphenyl)piperazine
- 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-ethylphenyl)piperazine
- 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-isopropylphenyl)piperazine
Uniqueness
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine is unique due to its specific structural features, such as the combination of a cyclopropyl group and a phenylethyl-substituted piperazine. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-2-4-17(5-3-1)8-10-24-12-14-25(15-13-24)21-20-16-19(18-6-7-18)23-26(20)11-9-22-21/h1-5,9,11,16,18H,6-8,10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUSKBCADXLPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.